hemoglobin South Milwaukee
Description
Properties
CAS No. |
132822-84-5 |
|---|---|
Molecular Formula |
C10H19N |
Synonyms |
hemoglobin South Milwaukee |
Origin of Product |
United States |
Hemoglobin South Milwaukee: Discovery, Genetic, and Structural Analysis
Historical Account of Hemoglobin South Milwaukee Identification in Research
Hemoglobin (Hb) South Milwaukee was first identified in a 1990 study involving a large family of English ancestry spanning four generations. nih.gov Researchers investigated fifteen individuals who presented with elevated hemoglobin levels. nih.gov Accompanying this erythrocytosis, the affected family members exhibited whole blood oxygen equilibrium curves that were shifted to the left, indicating a higher than normal affinity for oxygen. nih.gov For five of these individuals, the symptoms associated with the increased red blood cell mass necessitated therapeutic phlebotomies. nih.gov
Initial attempts to isolate an abnormal hemoglobin or a distinct globin chain through conventional methods were unsuccessful. nih.gov The breakthrough in identification came from detailed analysis of the globin chains, which revealed that 43% of the beta chains in affected individuals had a specific amino acid substitution. nih.gov The variant was named this compound. A subsequent report in 1977 described the second known occurrence of a similar variant, Hb M Milwaukee, in two members of a German family, which was suggested to be the result of a new mutation in that lineage. nih.gov
Genetic Basis of this compound
The clinical and physiological characteristics of this compound originate from a specific point mutation in the gene responsible for producing the beta-globin chain of hemoglobin.
HBB Gene Mutation at Codon 105 (G7)
The genetic defect responsible for Hb South Milwaukee is located in the HBB gene on chromosome 11. nih.gov This gene encodes the 146-amino acid beta-globin chain, a critical component of adult hemoglobin (HbA). nih.gov The specific mutation occurs at codon 105 of the HBB gene. nih.gov This position is also referred to as G7, which denotes its location as the seventh residue in the G helix of the beta-globin polypeptide chain.
Specific Amino Acid Substitution: Leucine (B10760876) to Phenylalanine (Leu→Phe)
The point mutation at codon 105 results in the substitution of the amino acid leucine (Leu) with phenylalanine (Phe). nih.gov Leucine is the normally occurring amino acid at this position in the standard beta-globin chain. The replacement with phenylalanine, an amino acid with a bulkier aromatic side chain, is the direct cause of the variant's altered properties. nih.govnih.gov
Molecular Cloning and Sequencing Methodologies in Variant Characterization
The characterization of hemoglobin variants like South Milwaukee relies on precise molecular biology techniques. cshlpress.com The process typically begins with the collection of a blood sample from which DNA is extracted. The HBB gene is then amplified using the Polymerase Chain Reaction (PCR).
Following amplification, Sanger sequencing is a common and definitive method used to determine the exact nucleotide sequence of the HBB gene. nih.gov This technique allows for the identification of any point mutations, insertions, or deletions by comparing the patient's gene sequence to a reference sequence. nih.gov It was through such analytical methods that the specific Leu→Phe substitution at codon 105 was confirmed as the genetic basis for this compound. nih.govnih.gov
Table 1: Summary of this compound Characteristics
| Feature | Description |
| Affected Gene | HBB (Hemoglobin Subunit Beta) |
| Mutation Location | Codon 105 (G7) of the beta-globin chain nih.gov |
| Amino Acid Change | Leucine (Leu) → Phenylalanine (Phe) nih.gov |
| Primary Physiological Effect | High oxygen affinity nih.gov |
| Clinical Manifestation | Elevated hemoglobin levels (Erythrocytosis) nih.gov |
| Oxygen Equilibrium | Leftward-shifted curve, decreased cooperativity nih.gov |
Structural Elucidation of this compound
The functional alterations seen in this compound are a direct consequence of the structural changes imposed by the amino acid substitution on the beta-globin chain.
Impact of Leu→Phe Substitution on Beta Chain Conformation
The replacement of leucine with phenylalanine at position β105 introduces a significant structural perturbation. nih.gov Leucine has an isobutyl side chain, whereas phenylalanine possesses a much larger and more rigid benzyl (B1604629) side chain (a phenyl group attached to a methylene (B1212753) group). The introduction of this bulky, aromatic ring into the protein's interior can disrupt the normal packing of the amino acid residues.
This substitution likely alters the tertiary structure of the beta-globin subunit. nih.govkhanacademy.org Such a change in conformation can affect the stability of the hemoglobin tetramer and its allosteric properties. The observed high oxygen affinity and decreased cooperativity suggest that the Leu→Phe substitution stabilizes the hemoglobin molecule in its high-affinity "R" (relaxed) state, even at lower oxygen concentrations. nih.govutah.edu This makes it more difficult for the hemoglobin to release oxygen to the tissues, which in turn signals the body to produce more red blood cells, leading to erythrocytosis. nih.gov The hydrophobicity of phenylalanine is a critical factor, and its placement can significantly influence protein structure and polymerization dynamics, as seen in studies of other hemoglobin variants. nih.gov
Quaternary Structure Alterations in this compound
The defining characteristic of this compound is its high oxygen affinity, which points to significant alterations in its quaternary structure. The quaternary structure of hemoglobin refers to the arrangement of its four subunit chains (two alpha and two beta) and the interactions between them. This arrangement is crucial for hemoglobin's cooperative binding of oxygen, allowing it to efficiently pick up oxygen in the lungs and release it in the tissues.
The transition between the low-oxygen-affinity "tense" (T) state and the high-oxygen-affinity "relaxed" (R) state is central to hemoglobin's function. In this compound, the equilibrium is shifted towards the R state, leading to its characteristic high oxygen affinity and reduced cooperativity. nih.gov This shift is a direct consequence of the amino acid substitution at position 105 of the beta-globin chain.
The substitution of the aliphatic amino acid leucine with the bulkier aromatic amino acid phenylalanine at the β105(G7) position is located within the hydrophobic core of the beta-globin subunit. nih.govresearchgate.net This region is critical for maintaining the stability of the tertiary and, consequently, the quaternary structure. The introduction of a phenylalanine residue likely disrupts the normal packing of the protein, favoring a conformation that more closely resembles the R state, even in the deoxygenated form. Many hemoglobin variants with high oxygen affinity have mutations that map to the α1β2 interface or the C-terminal of the β chain, which are critical for the T-to-R transition. nih.gov While the β105 position is not directly at the α1β2 interface, the structural perturbation caused by the Leu -> Phe substitution can be transmitted to this interface, thereby stabilizing the R state. nih.gov
The functional consequence of this stabilized R state is a leftward shift in the oxygen equilibrium curve, indicating that the hemoglobin molecule does not readily release oxygen to the tissues. nih.gov This leads to compensatory erythrocytosis, an increase in the number of red blood cells, as the body attempts to counteract the reduced oxygen delivery. nih.gov
Table 1: Functional and Structural Characteristics of this compound
| Characteristic | Description | Reference |
| Genetic Mutation | Substitution of Leucine (Leu) with Phenylalanine (Phe) at position 105 of the β-globin chain. | nih.gov |
| Functional Effect | High oxygen affinity and decreased cooperativity. | nih.gov |
| Quaternary State | Equilibrium shifted towards the high-affinity "relaxed" (R) state. | nih.govnih.gov |
| Structural Impact | The Leu -> Phe substitution is in the hydrophobic core of the β-subunit, likely altering local conformation and stabilizing the R state. | nih.govresearchgate.net |
Research Methodologies for Structural Analysis (e.g., X-ray Crystallography, NMR Spectroscopy)
The precise three-dimensional structure of hemoglobin variants is typically elucidated using advanced biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide atomic-level details of the protein's conformation and the interactions between its constituent atoms.
X-ray Crystallography: This technique has been fundamental in understanding the structure of normal and variant hemoglobins (B146990). springernature.comwikipedia.org It involves crystallizing the purified protein and then bombarding the crystal with X-rays. The diffraction pattern produced by the crystal can be used to calculate the electron density and thus determine the position of each atom in the protein. For a hemoglobin variant like South Milwaukee, X-ray crystallography could definitively show how the phenylalanine at β105 alters the local protein fold and the interactions at the subunit interfaces, providing a clear structural basis for its high oxygen affinity. However, a significant challenge in the initial study of this compound was the inability to isolate the abnormal globin chain, a prerequisite for crystallization. nih.gov To date, no specific X-ray crystallography studies for this compound have been published.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for studying protein structure and dynamics in solution, which is closer to the physiological state than a crystal. nih.gov This technique can be used to study the structure of hemoglobin and the changes that occur upon ligand binding or due to mutations. nih.gov Proton NMR studies on other hemoglobin variants have successfully characterized structural perturbations in the vicinity of the mutation and at the α1β2 interface. nih.gov For this compound, NMR could provide insights into the dynamics of the protein and how the Leu -> Phe substitution affects the T-R equilibrium in solution. As with X-ray crystallography, there are no specific NMR studies reported for this compound.
The initial difficulty in isolating the this compound variant has likely been a major impediment to its detailed structural characterization by these methods. nih.gov
Hemoglobin M Milwaukee 2: Molecular and Functional Characterization
Historical Context of Hemoglobin M-Milwaukee-2 Discovery
Hemoglobin M-Milwaukee-2 (Hb M-Milwaukee-2) is a rare variant of hemoglobin associated with congenital methemoglobinemia. Its discovery is part of the broader history of identifying M-hemoglobins, which are characterized by a genetic mutation that stabilizes the iron atom in the heme group in the ferric (Fe³⁺) state, rather than the normal ferrous (Fe²⁺) state. maastrichtuniversity.nloncohemakey.com This alteration impairs the blood's oxygen-carrying capacity, leading to cyanosis. wikipedia.orgnih.gov
The initial descriptions of what would later be understood as various M-hemoglobins date back to the mid-20th century, with variants often named after the location of their discovery. wikipedia.orguniklinik-duesseldorf.de Hb M-Milwaukee-2 was among the earliest described causes of congenital methemoglobinemia. elsevierpure.comtandfonline.comnih.gov
A significant breakthrough in understanding this specific variant came when DNA sequence analysis revealed that Hb M-Milwaukee-2 shares an identical genetic mutation with two other hemoglobin variants: Hb M-Hyde Park and Hb M-Akita. elsevierpure.comtandfonline.comnih.govbloodresearch.or.kr Hb M-Hyde Park was first reported in 1966 in an African-American individual in the United States. bloodresearch.or.krbloodresearch.or.kr Subsequently, a variant with the same structural abnormality was discovered in a Japanese family and named Hb M-Akita. bloodresearch.or.krbloodresearch.or.kr It was later confirmed through genetic analysis that all three—Hb M-Milwaukee-2, Hb M-Hyde Park, and Hb M-Akita—are due to the same point mutation. nih.govelsevierpure.comnih.govbloodresearch.or.kr
Genetic Underpinnings of Hemoglobin M-Milwaukee-2
The molecular basis of Hemoglobin M-Milwaukee-2 lies in a specific mutation within the gene that codes for the beta-globin chain of hemoglobin.
HBB Gene Mutation at Codon 92/93 (F8)
Hemoglobin M-Milwaukee-2 is the result of a point mutation in the beta-globin gene (HBB). nih.govnih.gov This mutation occurs at the codon corresponding to the 92nd amino acid position (also referred to as codon 93 in some literature). nih.govelsevierpure.comtandfonline.comresearchgate.net This position is located in the F8 helix of the beta-globin chain and is critical for the proper function of the hemoglobin molecule. wikipedia.orgbloodresearch.or.kr The inheritance pattern for Hb M variants is typically autosomal dominant. wikipedia.orgbloodresearch.or.kr
Specific Amino Acid Substitution: Histidine to Tyrosine (His→Tyr)
The point mutation in the HBB gene involves a single nucleotide change from CAC to TAC at codon 92. elsevierpure.comtandfonline.comnih.govbloodresearch.or.kr This alteration in the DNA sequence leads to the substitution of the amino acid histidine with tyrosine at this position (β92His→Tyr). nih.govelsevierpure.comtandfonline.comnih.govbloodresearch.or.kr The proximal histidine at the F8 position plays a crucial role by covalently binding to the heme iron atom. wikipedia.org The substitution with the bulkier tyrosine residue disrupts this critical interaction. wikipedia.orgpnas.org
Methodologies for Genetic Confirmation (e.g., Gene Sequencing)
The definitive diagnosis and confirmation of Hemoglobin M-Milwaukee-2, like other hemoglobinopathies, rely on molecular genetic techniques. While initial screening can be performed using methods like hemoglobin electrophoresis and high-performance liquid chromatography (HPLC), which may show an abnormal hemoglobin peak, the precise identification of the variant requires genetic analysis. nih.govbloodresearch.or.krsemanticscholar.org
DNA sequencing is the gold standard for confirming the mutation. frontiersin.orgouh.nhs.uk Sanger sequencing of the HBB gene can precisely identify the C>T substitution at codon 92. bloodresearch.or.krbloodresearch.or.kr More recently, next-generation sequencing (NGS) has become a powerful tool for diagnosing hemoglobinopathies, allowing for the simultaneous analysis of multiple genes and the detection of various types of mutations, including single nucleotide variants like the one causing Hb M-Milwaukee-2. ashpublications.orgmdpi.comdevyser.com
| Genetic Confirmation Methods for Hemoglobinopathies | Description |
| Sanger Sequencing | A targeted method to sequence a specific gene, such as the HBB gene, to identify the exact nucleotide change. It has traditionally been the definitive method for confirming point mutations. bloodresearch.or.krfrontiersin.org |
| Next-Generation Sequencing (NGS) | A high-throughput method that can sequence multiple genes or even the entire genome simultaneously, providing a comprehensive analysis for various hemoglobin variants. ashpublications.orgmdpi.comdevyser.com |
| High-Performance Liquid Chromatography (HPLC) | Used as a primary screening tool to separate different hemoglobin types based on their charge, often revealing an abnormal peak for variants like Hb M-Milwaukee-2. bloodresearch.or.krdoctorlib.org |
| Hemoglobin Electrophoresis | A technique that separates hemoglobin variants based on their electrical charge, which can provide initial evidence of an abnormal hemoglobin. wikipedia.orgnih.govdoctorlib.org |
Structural and Spectroscopic Studies of Hemoglobin M-Milwaukee-2
The substitution of histidine with tyrosine at the β92 position induces significant changes in the structure of the heme pocket and the properties of the iron atom, which have been elucidated through structural and spectroscopic studies.
Heme Pocket Alterations and Iron State (Ferrous vs. Ferric)
The primary consequence of the His→Tyr substitution at the proximal F8 position is a profound alteration of the heme pocket environment. wikipedia.org The proximal histidine is essential for anchoring the heme iron in its ferrous (Fe²⁺) state, allowing for the reversible binding of oxygen. wikipedia.org When tyrosine replaces this histidine, its phenolic side chain forms a stable, covalent bond with the heme iron. oncohemakey.comwikipedia.org
This interaction promotes the spontaneous oxidation of the heme iron from the ferrous (Fe²⁺) state to the more stable ferric (Fe³⁺) state. wikipedia.orgbloodresearch.or.kr The resulting ferric heme is incapable of binding oxygen. wikipedia.orgnih.gov This permanent oxidation of the iron in the affected beta-globin chains is the hallmark of methemoglobin.
Coordination Chemistry of Heme Iron in Hemoglobin M-Milwaukee-2
Hemoglobin M-Milwaukee-2 (also known as Hb M-Hyde Park) is a rare hemoglobin variant resulting from a specific genetic mutation. bloodresearch.or.kr This mutation is a single point mutation in the beta-globin gene (HBB), where the codon for histidine at position 92 (CAC) is changed to a codon for tyrosine (TAC). bloodresearch.or.krtandfonline.comnih.govscispace.com This results in the substitution of the proximal histidine residue (His F8) with a tyrosine residue in the beta-globin chains. bloodresearch.or.kroncohemakey.com This substitution has profound implications for the coordination chemistry of the heme iron and the protein's ability to transport oxygen.
In normal adult hemoglobin (HbA), the iron atom within the heme prosthetic group is in the ferrous (Fe²⁺) state. libretexts.org It is coordinated to four nitrogen atoms of the surrounding porphyrin ring and, crucially, to the imidazole (B134444) nitrogen of the proximal histidine (His F8) residue of the globin chain. oncohemakey.com This five-coordinate complex is capable of reversibly binding a sixth ligand, molecular oxygen, for transport. Oxygen binding occurs only when the iron is in the Fe²⁺ state. libretexts.org
In Hemoglobin M-Milwaukee-2, the replacement of the proximal histidine with tyrosine at the β92 position fundamentally alters this coordination environment. The phenolic side chain of the substituted tyrosine residue forms a direct, stable coordinate bond with the heme iron. wikipedia.org This interaction promotes the spontaneous oxidation of the heme iron from the functional ferrous (Fe²⁺) state to the non-functional ferric (Fe³⁺) state, a process known as autoxidation. wikipedia.org The resulting iron-phenolate complex stabilizes the iron in the ferric state, effectively locking the affected beta subunits in the oxidized form, known as methemoglobin. oncohemakey.comwikipedia.org
Table 1: Comparison of Heme Iron Coordination in Normal Hemoglobin (β-subunit) vs. Hemoglobin M-Milwaukee-2
| Feature | Normal Hemoglobin (HbA) | Hemoglobin M-Milwaukee-2 |
|---|---|---|
| Globin Chain Mutation | None | β92 (F8) Histidine → Tyrosine bloodresearch.or.krtandfonline.com |
| Heme Iron State | Ferrous (Fe²⁺) libretexts.org | Ferric (Fe³⁺) nih.govwikipedia.org |
| Axial Ligand (5th Position) | Imidazole nitrogen of Histidine F8 oncohemakey.com | Phenolic oxygen of Tyrosine F8 wikipedia.org |
| Interaction with Iron | Covalent bond with proximal histidine oncohemakey.com | Formation of a stable iron-phenolate complex wikipedia.org |
| Oxygen Binding Capability | Reversibly binds O₂ tandfonline.com | Cannot bind O₂ wikipedia.orgsemanticscholar.org |
| Resulting State | Deoxyhemoglobin / Oxyhemoglobin | Methemoglobin oncohemakey.com |
Application of Resonance Raman Spectroscopy in Heme Structure Analysis
Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopy technique used to probe the structure of the heme active site in hemoproteins like hemoglobin. nih.gov By tuning the laser excitation wavelength to coincide with the electronic absorption bands of the heme, specific vibrational modes of the chromophore can be selectively enhanced, providing detailed information about the heme's oxidation state, spin state, coordination environment, and macrocycle structure. nih.govnih.govacs.org
This technique has been applied to study various Hemoglobin M variants to understand the structural basis for their distinct physiological properties. nih.govacs.org In studies involving Hemoglobin M-Milwaukee-2 (analyzed as Hb M Hyde Park [β(F8)His → Tyr]), RR spectroscopy reveals key details about the impact of the tyrosine substitution on the heme structure. nih.govacs.org
Key findings from RR spectroscopic analysis of Hb M-Milwaukee-2 include:
Heme Core Skeletal Modes: In the high-frequency region of the RR spectrum, in-plane skeletal modes (such as ν₃₇, ν₂, ν₁₁, and ν₃₈) provide insight into the distortion of the heme structure. For β-abnormal variants like Hb M-Milwaukee-2, these modes are broadly similar to metHb A. nih.govacs.org
Iron-Ligand Coordination: The low-frequency region of the RR spectrum is sensitive to the vibrations of the iron and its axial ligands. Upon chemical reduction of the ferric abnormal subunits to the ferrous state, the RR bands characteristic of the met-subunits disappear. Concurrently, a new band appears around 215 cm⁻¹, which is assigned to the Fe-His stretching vibration (νFe-His). nih.govacs.org This observation confirms that in the reduced state, the heme iron is no longer coordinated to the substituted tyrosine but becomes bonded to a histidine residue, likely the distal (E7) histidine, restoring a more typical coordination environment. nih.govacs.org
| Reduced (Ferrous) Form | ν(Fe-His) stretching mode | ~215 nih.govacs.org | Confirms the formation of an iron-histidine bond after reduction; the bond to tyrosine is broken. nih.govacs.org |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Carbon Monoxide |
| Ferric Cyanide |
| Glutamic Acid |
| Heme |
| Hemoglobin |
| Hemoglobin A |
| Hemoglobin A2 |
| Hemoglobin C |
| Hemoglobin D |
| Hemoglobin E |
| Hemoglobin F |
| Hemoglobin M-Akita |
| Hemoglobin M-Boston |
| Hemoglobin M-Hyde Park |
| Hemoglobin M-Iwate |
| Hemoglobin M-Milwaukee |
| Hemoglobin M-Milwaukee-2 |
| Hemoglobin M-Saskatoon |
| Hemoglobin S |
| Hemoglobin Tak |
| Histidine |
| Inositol Hexaphosphate |
| Iron |
| Methemoglobin |
| Methemoglobin A |
| Oxygen |
| Porphyrin |
| Tyrosine |
Biochemical and Functional Implications of Hemoglobin South Milwaukee
Altered Oxygen Affinity and Binding Properties
High Oxygen Affinity Phenotype
Hemoglobin South Milwaukee is distinguished by its high affinity for oxygen. nih.govtandfonline.com This heightened affinity means that the hemoglobin molecule binds oxygen more readily in the lungs but is less willing to release it to the tissues. wikipedia.org This characteristic is a direct consequence of the leucine-to-phenylalanine substitution at the β105(G7) position. nih.gov The presence of this variant leads to a condition known as erythrocytosis, where the body produces an excess of red blood cells to compensate for the reduced oxygen delivery to the tissues. nih.govnih.gov Studies on affected individuals have consistently shown elevated hemoglobin levels. nih.gov
The substitution of leucine (B10760876) with the bulkier phenylalanine residue at a critical position within the hemoglobin molecule likely disrupts the normal conformational changes that occur during oxygenation and deoxygenation. nih.govnih.gov Specifically, this mutation is thought to destabilize the deoxygenated (T, or tense) state of hemoglobin, which has a low affinity for oxygen, and favors the oxygenated (R, or relaxed) state, which has a high affinity for oxygen. nih.gov This shift in the equilibrium between the T and R states is a key factor contributing to the high oxygen affinity phenotype of this compound. nih.gov
Research into Leftward-Shifted Oxygen Equilibrium Curves
The high oxygen affinity of this compound is graphically represented by a leftward shift in the oxygen-hemoglobin equilibrium curve. nih.govnih.gov This shift signifies that at any given partial pressure of oxygen (pO2), a higher percentage of hemoglobin is saturated with oxygen compared to normal Hemoglobin A. wikipedia.org The P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated, is consequently lower in individuals with this compound. nih.govjhas-bsh.com
Research involving whole blood from individuals with this compound has consistently demonstrated these leftward-shifted curves. nih.govnih.gov These findings confirm the increased oxygen affinity at a physiological level and provide a quantitative measure of the functional alteration. The degree of the leftward shift correlates with the clinical presentation of erythrocytosis, as the body attempts to counteract the impaired oxygen release to peripheral tissues. nih.gov
| Property | This compound | Normal Hemoglobin (HbA) |
| Oxygen Affinity | High | Normal |
| Oxygen Equilibrium Curve | Leftward-shifted | Sigmoidal |
| P50 Value | Decreased | ~26.6 mmHg |
| Clinical Manifestation | Erythrocytosis | Normal red blood cell count |
Cooperativity Studies in this compound
Analysis of Decreased Cooperativity
In addition to its high oxygen affinity, this compound exhibits decreased cooperativity. nih.govnih.gov Cooperativity, or heme-heme interaction, is the phenomenon where the binding of an oxygen molecule to one heme group in the hemoglobin tetramer increases the affinity of the remaining heme groups for oxygen. plos.org This results in the characteristic sigmoidal shape of the oxygen-hemoglobin equilibrium curve for normal Hemoglobin A. wikipedia.org
In the case of this compound, the leucine-to-phenylalanine substitution interferes with the intricate allosteric transitions between the T and R states, which are fundamental to cooperative binding. nih.govnih.gov This disruption leads to a less pronounced sigmoidal curve, indicating a reduction in the cooperative binding of oxygen. nih.gov Essentially, the hemoglobin variant behaves more like a molecule with a fixed high affinity for oxygen, rather than one that can modulate its affinity in response to oxygen binding. nih.gov
Bohr Effect Investigations
The Bohr effect is a crucial physiological phenomenon where a decrease in pH (increase in acidity) or an increase in carbon dioxide concentration causes a rightward shift in the oxygen-hemoglobin equilibrium curve, promoting oxygen release in metabolically active tissues. wikipedia.org Investigations into this compound have revealed that it exhibits a normal Bohr effect. nih.gov
| Functional Property | This compound | Normal Hemoglobin (HbA) |
| Cooperativity (Hill Coefficient) | Decreased | Normal (n ≈ 2.8) |
| Bohr Effect | Normal | Normal |
Allosteric Regulation Mechanisms in this compound
Allosteric regulation of hemoglobin involves the binding of effector molecules at sites distinct from the oxygen-binding heme groups, which in turn modulates oxygen affinity. fiveable.mebyjus.com Key allosteric effectors include protons (H+), carbon dioxide (CO2), and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). themedicalbiochemistrypage.org
The structural change in this compound, specifically the Leu→Phe substitution at β105, directly impacts the allosteric machinery of the molecule. nih.govclinicalpub.com This position is located in a region that is critical for the conformational transition between the low-affinity T-state and the high-affinity R-state. nih.gov The substitution likely stabilizes the R-state, thereby increasing oxygen affinity and reducing cooperativity. nih.gov
Pathophysiological Mechanisms Associated with Hemoglobin South Milwaukee and Hemoglobin M Milwaukee 2
Mechanisms Leading to Erythrocytosis in Hemoglobin South Milwaukee
Hemoglobin (Hb) South Milwaukee is a rare, high-oxygen-affinity hemoglobin variant that results in compensatory erythrocytosis, an absolute increase in red blood cell mass. tandfonline.com The condition was identified in fifteen individuals across four generations of a single family, with several members requiring therapeutic phlebotomy to alleviate symptoms associated with the increased red cell volume. nih.govresearchgate.net
The root cause is a point mutation in the beta-globin gene, leading to the substitution of the amino acid Leucine (B10760876) with Phenylalanine at position 105 (G7) of the beta-globin chain. nih.gov This single amino acid change occurs in a critical region of the hemoglobin molecule responsible for its allosteric regulation—the ability to change its oxygen affinity in response to binding oxygen.
The primary functional defect in Hb South Milwaukee is its markedly increased affinity for oxygen. nih.gov Normal hemoglobin exists in two main conformational states: the T (tense) state, which has low oxygen affinity and predominates in the tissues, and the R (relaxed) state, which has high oxygen affinity and is favored in the lungs. The transition between these states is crucial for efficient oxygen transport. tandfonline.comnih.gov The mutation in Hb South Milwaukee destabilizes the T state, locking the hemoglobin molecule preferentially in the high-affinity R state. tandfonline.comresearchgate.net
This stabilization of the R state means that while the hemoglobin can effectively bind oxygen in the lungs, it fails to release it adequately to peripheral tissues. researchgate.netmayocliniclabs.com The body's oxygen-sensing cells, primarily located in the kidneys, detect this chronic tissue hypoxia and respond by increasing the production of the hormone erythropoietin (EPO). tandfonline.comoncohemakey.com EPO, in turn, stimulates the bone marrow to produce more red blood cells. mayocliniclabs.com This compensatory erythrocytosis is the body's attempt to counteract the impaired oxygen delivery by increasing the total number of oxygen carriers in circulation. tandfonline.comresearchgate.net Laboratory studies of affected individuals reveal a characteristic "left-shifted" oxygen equilibrium curve, which graphically represents this high oxygen affinity. nih.govresearchgate.net
Pathophysiological Basis of Methemoglobinemia in Hemoglobin M-Milwaukee-2
Hemoglobin M-Milwaukee-2, also known as Hb M-Hyde Park or Hb M-Akita, belongs to a class of variants called M-hemoglobins, which are a cause of congenital methemoglobinemia. nih.govbloodresearch.or.krelsevierpure.com Methemoglobinemia is a condition characterized by elevated levels of methemoglobin (metHb) in the blood. nih.gov Methemoglobin is a non-functional, oxidized form of hemoglobin in which the iron atom of the heme group is in the ferric (Fe³⁺) state, rather than the normal ferrous (Fe²⁺) state. nih.govsemanticscholar.orgnih.gov Because ferric iron is unable to bind oxygen, its presence reduces the blood's oxygen-carrying capacity, leading to the primary clinical sign of cyanosis—a bluish discoloration of the skin and mucous membranes. nih.govnih.gov
The molecular defect in Hb M-Milwaukee-2 is a mutation in the beta-globin gene at codon 92, which results in the replacement of the proximal histidine residue with tyrosine. nih.govbloodresearch.or.krelsevierpure.comnih.gov The proximal histidine is the crucial amino acid that forms a direct covalent bond with the heme iron atom, anchoring it within the globin chain. nih.govnih.gov Its replacement has profound consequences for the structure and function of the heme pocket.
The substitution of the proximal histidine with a bulkier tyrosine residue at the β92 position fundamentally alters the microenvironment of the heme pocket. wikipedia.orgwikiwand.com This structural disruption promotes the spontaneous and rapid oxidation, or autoxidation, of the heme iron from its functional ferrous (Fe²⁺) state to the non-functional ferric (Fe³⁺) state. wikipedia.orgwikiwand.comnih.gov
Once the iron is oxidized, the newly introduced tyrosine residue plays a second critical role: it forms a new, stable covalent bond with the ferric (Fe³⁺) iron, creating an iron-phenolate complex. wikipedia.orgwikiwand.com This bond effectively locks the iron in its oxidized state, preventing the normal cellular reduction pathways, such as the NADH-cytochrome b5 reductase system, from converting it back to the functional ferrous form. wikipedia.orgwikiwand.com This stabilization of the ferric iron is the core molecular pathology of Hemoglobin M diseases. wikipedia.org In the case of beta-globin M variants like Hb M-Milwaukee-2, this altered structure tends to stabilize the hemoglobin tetramer in the R-state conformation. wikipedia.orgwikiwand.com
The pathophysiology of Hb M-Milwaukee-2 impairs tissue oxygenation through a dual mechanism. wikipedia.orgwikiwand.com
Loss of Oxygen-Carrying Capacity: The beta-globin chains containing the M-hemoglobin mutation and ferric iron are rendered completely incapable of binding and transporting oxygen molecules. nih.govsemanticscholar.org
Increased Affinity of Normal Subunits: The presence of ferric iron in the two mutated beta chains induces a conformational change across the entire hemoglobin tetramer. This change causes the two remaining normal alpha-globin subunits (which still contain ferrous Fe²⁺ iron) to bind oxygen with a significantly higher affinity. semanticscholar.orgwikipedia.orgwikiwand.com
This increased affinity of the normal subunits results in a "left-shifted" oxygen-dissociation curve for the functional parts of the molecule. semanticscholar.orgwikipedia.org Consequently, the hemoglobin that is still able to carry oxygen does not release it efficiently to the tissues. nih.govwikipedia.orgwikiwand.com The combination of a reduced number of functional oxygen-binding sites and the impaired release of oxygen from the remaining sites leads to significant tissue hypoxia and the characteristic clinical presentation of lifelong cyanosis and dark, chocolate-colored blood. nih.govwikipedia.org
Advanced Research Methodologies for Hemoglobin Variant Analysis
High-Resolution Electrophoretic Techniques and Chromatography
High-resolution electrophoretic techniques and chromatography are fundamental tools for the separation and identification of hemoglobin variants. Techniques like isoelectric focusing and high-performance liquid chromatography (HPLC) separate proteins based on charge and polarity, respectively, allowing for the detection of abnormal hemoglobins (B146990). medlineplus.govnih.gov A high-resolution electrophoresis system can differentiate multiple protein fractions with greater detail than standard methods. nih.gov
| Technique | General Principle | Reported Outcome for this compound |
|---|---|---|
| High-Resolution Electrophoresis | Separates proteins based on isoelectric point (pI). | No distinct separation of the abnormal chain was achieved. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on polarity and interaction with a stationary phase. | The variant was not successfully isolated from Hemoglobin A. nih.gov |
Advanced Spectroscopic Methods (e.g., UV-Vis, Resonance Raman, NMR) in Hemoglobin Research
UV-Visible (UV-Vis) Spectroscopy : This technique is used to determine the concentration of hemoglobin and its oxygenation state by observing the characteristic absorption peaks of the heme group. mcw.edubiointerfaceresearch.comresearchgate.net The Soret band around 415 nm is indicative of the heme's integrity, while other peaks in the 500-600 nm range reflect the oxygenated or deoxygenated state. researchgate.netresearchgate.net
Resonance Raman Spectroscopy : This powerful technique can probe the vibrations of the heme molecule and the iron-histidine bond, providing detailed information about the heme's spin and coordination state, which are critical to oxygen binding. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR can be used to study the magnetic properties of the atoms within the hemoglobin molecule. It can detect changes in the protein's three-dimensional structure upon oxygenation and can be particularly useful in studying mutant hemoglobins to understand how a specific amino acid substitution affects its structure and function. nih.govacs.org For instance, proton NMR studies on Hemoglobin M-Milwaukee were instrumental in understanding its oxygenation mechanism. nih.gov
For this compound, specific studies employing Resonance Raman or detailed NMR analysis are not described in the available literature. The primary characterization relied on oxygen equilibrium curves, which demonstrated a significant leftward shift, indicating high oxygen affinity, a normal Bohr effect, and decreased cooperativity. nih.gov
Genetic Screening and DNA Sequencing Protocols in Research Settings
The definitive identification of a hemoglobin variant lies in the analysis of the globin genes. Modern research settings use a variety of genetic techniques.
Restriction Endonuclease Mapping : This older technique was used to detect mutations by observing changes in the pattern of DNA fragments after being cut by specific enzymes. nih.gov
DNA Sequencing : This is the gold standard for identifying hemoglobin variants. nih.govelsevierpure.com It involves determining the exact order of nucleotides in the globin gene, which allows for the precise identification of the mutation responsible for the amino acid substitution. uw.edu This can be done for the entire gene, including coding regions (exons) and non-coding regions (introns).
The identification of this compound was achieved through genetic analysis, which determined that the underlying mutation was a substitution of leucine (B10760876) for phenylalanine at position 105 of the beta-globin chain (β105(G7) Leu→Phe). nih.gov This finding was crucial, especially since protein-level separation was unsuccessful. The research identified this mutation in 15 individuals across four generations of a single family, confirming its hereditary nature. nih.gov
| Methodology | Finding | Reference |
|---|---|---|
| Genetic Analysis (Specific method not detailed) | Substitution at position 105 of the beta-globin chain. | nih.gov |
| Amino Acid Identification | Leucine (Leu) replaced by Phenylalanine (Phe). | nih.gov |
| Affected Globin Chain | Beta (β) chain. | nih.gov |
Protein Purification and Biochemical Characterization Assays in Variant Research
The purification of a hemoglobin variant is a critical step for in-depth biochemical analysis. nih.govgoogle.com Methods like anion-exchange chromatography are often employed to isolate specific hemoglobin species. nih.gov Once purified, various assays can be performed to characterize the protein's functional properties.
A key biochemical assay is the determination of the oxygen equilibrium curve , which plots the fractional oxygen saturation of hemoglobin against the partial pressure of oxygen. This curve provides vital information about the hemoglobin's oxygen affinity (P50 value), cooperativity (Hill coefficient), and its response to allosteric effectors like pH (Bohr effect).
In the case of this compound, as previously noted, the abnormal globin chain could not be isolated. nih.gov Therefore, detailed biochemical characterization was performed on whole blood samples from affected individuals. These studies revealed the following:
High Oxygen Affinity : The whole blood oxygen equilibrium curves were significantly "left-shifted," which is characteristic of a higher affinity for oxygen.
Normal Bohr Effect : The hemoglobin's ability to release oxygen in response to lower pH was unaffected.
Decreased Cooperativity : The sigmoidal shape of the oxygen-binding curve was less pronounced, indicating a reduction in the cooperative binding of oxygen. nih.gov
Molecular Modeling and Computational Approaches to Predict Structural-Functional Relationships
Molecular modeling and computational biology are increasingly used to understand how a specific amino acid substitution in a hemoglobin variant leads to altered function. nih.govluc.edumdpi.com By creating a three-dimensional model of the mutant protein, researchers can predict how the change in the amino acid side chain might disrupt local interactions, alter the stability of the T (tense) or R (relaxed) state, or affect the binding of oxygen.
These computational approaches can provide a structural hypothesis for the observed functional changes. For example, a model could show how the substitution of the smaller leucine with the bulkier phenylalanine at the β105 position might introduce a steric clash or alter hydrophobic interactions within the protein, thereby stabilizing the high-affinity R-state and leading to the observed increase in oxygen affinity.
While these methods are powerful, there are no specific molecular modeling studies for this compound reported in the peer-reviewed literature. Such a study would be a logical next step to provide a structural explanation for its high oxygen affinity and decreased cooperativity.
Comparative Studies of Hemoglobin Milwaukee Variants with Other Hemoglobinopathies
Comparison of Hemoglobin South Milwaukee with Other High Oxygen Affinity Hemoglobins (B146990)
This compound is a high oxygen affinity variant characterized by a substitution of leucine (B10760876) with phenylalanine at position 105 of the beta-globin chain (β105(G7)Leu→Phe). nih.gov This alteration leads to a left-shifted oxygen equilibrium curve, indicating that the hemoglobin has a stronger hold on oxygen, releasing it less readily to the tissues. nih.gov This increased oxygen affinity is a common feature among a class of hemoglobin variants that typically lead to compensatory erythrocytosis, a condition characterized by an elevated red blood cell mass. nih.govmayocliniclabs.com
Table 1: Comparison of High Oxygen Affinity Hemoglobins
| Hemoglobin Variant | Mutation | Chain | P50 Value (mmHg) | Key Characteristics |
| This compound | β105(G7) Leu→Phe | Beta | Not specified | Left-shifted O2 curve, erythrocytosis, normal Bohr effect, decreased cooperativity. nih.gov |
| Hemoglobin Chesapeake | α92(FG4) Arg→Leu | Alpha | ~19 mmHg khanacademy.org | One of the first described high-affinity variants, leading to moderate erythrocytosis. khanacademy.orgnih.gov |
| Hemoglobin Malmö | β97(FG4) His→Gln | Beta | Lower than normal | Causes secondary erythrocytosis; the substitution affects the β93 Cys and β97 Gln interaction. nih.govresearchgate.net |
| Hemoglobin Heathrow | β103(G5) Phe→Leu | Beta | Lower than normal | Associated with a lifelong history of polycythemia (erythrocytosis). nih.govhaematologica.org |
| Normal Hemoglobin A | Normal | - | ~26.6 mmHg medmastery.comderangedphysiology.com | Standard oxygen affinity for healthy adults. medmastery.comderangedphysiology.com |
Note: P50 values can vary slightly based on experimental conditions.
The comparison highlights that while the specific quantitative oxygen affinity of this compound is not cited, its clinical presentation of erythrocytosis is a direct consequence of its high oxygen affinity, a characteristic shared with other variants like Hemoglobin Chesapeake and Hemoglobin Heathrow. nih.govnih.govnih.gov
Comparison of Hemoglobin M-Milwaukee-2 with Other Hemoglobin M Variants
Hemoglobin M (Hb M) variants are a distinct group of hemoglobinopathies where a mutation, typically a tyrosine substitution for either the proximal or distal histidine residue in the heme pocket, leads to the stabilization of iron in the ferric (Fe³⁺) state, forming methemoglobin. wikipedia.org This condition impairs the oxygen-carrying capacity of the blood and can cause cyanosis. wikipedia.org
DNA sequence analysis has revealed that Hemoglobin M-Milwaukee-2 results from a CAC→TAC mutation at codon 92 of the beta-globin gene, leading to a substitution of histidine by tyrosine (β92(F8)His→Tyr). nih.govelsevierpure.com This is the same mutation found in Hemoglobin M-Hyde Park and Hemoglobin M-Akita. nih.govelsevierpure.com
The functional consequences of Hb M variants differ based on whether the mutation is in the alpha or beta chain, which affects the properties of the remaining normal subunits within the hemoglobin tetramer. wikipedia.org
Table 2: Comparison of Hemoglobin M Variants
| Hemoglobin Variant | Mutation | Affected Chain | Heme Pocket Histidine | Key Characteristics |
| Hb M-Milwaukee-2 / Hb M-Hyde Park | β92(F8) His→Tyr | Beta | Proximal (F8) | Leads to heme loss and instability; the remaining normal alpha subunits exhibit increased oxygen affinity. wikipedia.orgnih.govelsevierpure.com |
| Hb M-Boston | α58(E7) His→Tyr | Alpha | Distal (E7) | The ferric iron is bonded to the phenolate (B1203915) of the substituted tyrosine, stabilizing the T-state (low-affinity) and lowering the oxygen affinity of the normal beta subunits. wikipedia.orgnih.gov |
| Hb M-Iwate | α87(F8) His→Tyr | Alpha | Proximal (F8) | Tyrosine coordination distorts the heme position, stabilizing the T-state and reducing the oxygen affinity of the normal beta subunits. wikipedia.org |
| Hb M-Saskatoon | β63(E7) His→Tyr | Beta | Distal (E7) | The substituted tyrosine is in close proximity to the heme iron, and the normal alpha subunits show increased oxygen affinity. wikipedia.orgnih.govscienceopen.com |
In beta-chain Hb M variants like Hb M-Milwaukee-2 and Hb M-Saskatoon, the oxygenated 'R' (relaxed) state is stabilized, leading to an increased oxygen affinity in the normal alpha subunits. wikipedia.org Conversely, in alpha-chain variants such as Hb M-Boston and Hb M-Iwate, the deoxygenated 'T' (tensed) state is favored, resulting in a decreased oxygen affinity in the normal beta subunits. wikipedia.org This fundamental difference in the allosteric effect on the unaffected globin chains is a key distinguishing feature among the Hb M variants.
Research on Similarities and Differences in Pathogenic Mechanisms with other Beta-Globin Chain Variants
The beta-globin gene (HBB) is located on chromosome 11, and mutations within this gene can lead to a wide array of hemoglobinopathies, each with a distinct pathogenic mechanism. wikipedia.orgmedlineplus.gov These can be broadly categorized based on their functional consequences, such as altered oxygen affinity, instability, or sickling.
This compound (β105(G7) Leu→Phe): The primary pathogenic mechanism of this compound is its high oxygen affinity, which stems from the substitution of leucine with phenylalanine at position β105. nih.gov This position is located in the G-helix of the beta-globin chain. The introduction of the bulkier phenylalanine residue likely alters the tertiary structure of the globin chain in the vicinity of the heme pocket, stabilizing the R (relaxed, high-affinity) state of the hemoglobin tetramer. This stabilization leads to a left-shifted oxygen dissociation curve and impaired oxygen release to the tissues, which in turn stimulates erythropoietin production and results in compensatory erythrocytosis. nih.gov The observed decrease in cooperativity suggests that the mutation also disrupts the normal allosteric transitions between the T and R states. nih.gov
Similarities and Differences with Other Beta-Globin Variants:
High Oxygen Affinity Variants (e.g., Hb Malmö, Hb Heathrow): The pathogenic mechanism is similar in that a single amino acid substitution stabilizes the R-state, leading to increased oxygen affinity and erythrocytosis. nih.govnih.gov However, the specific location of the mutation and the precise structural changes that cause this stabilization differ. For instance, in Hb Malmö (β97 His→Gln), the substitution is at the α1β2 interface, a critical region for allosteric regulation. nih.govresearchgate.net
Unstable Hemoglobin Variants (e.g., Hb Köln): Many high-affinity hemoglobins are also unstable. While this compound is noted for its high affinity, substitutions in the globin chain can also lead to instability, causing the hemoglobin to precipitate within the red blood cell. These precipitates, known as Heinz bodies, can damage the red cell membrane and lead to hemolytic anemia. The Leu→Phe change in Hb South Milwaukee may introduce some instability, although its primary clinical manifestation is erythrocytosis due to high oxygen affinity. nih.gov
Sickle Cell Anemia (HbS - β6 Glu→Val): The mechanism here is fundamentally different. The substitution in HbS creates a hydrophobic patch on the surface of the hemoglobin molecule, which causes it to polymerize under deoxygenated conditions. wikipedia.orgnih.gov This polymerization leads to the characteristic sickling of red blood cells, resulting in vaso-occlusion and hemolytic anemia. This is a mechanism of protein aggregation, not a primary alteration of oxygen affinity in the soluble state.
Beta-Thalassemia (β-thalassemia): In β-thalassemia, the mutations lead to reduced or absent synthesis of the beta-globin chains. nih.gov This results in an imbalance between alpha and beta chains, with an excess of alpha chains that precipitate and cause ineffective erythropoiesis and hemolysis. nih.gov The pathogenesis is one of quantitative deficiency, in contrast to the qualitative structural change seen in this compound.
In essence, while all these conditions originate from mutations in the beta-globin gene, their pathogenic pathways diverge significantly, leading to different clinical and hematological phenotypes.
Interferences of Hemoglobin Variants in Analytical Methods (e.g., HbA1c measurement)
The presence of hemoglobin variants can significantly interfere with the measurement of glycated hemoglobin (HbA1c), a crucial marker for monitoring long-term glycemic control in diabetic patients. lancet.co.za The interference is highly dependent on the specific hemoglobin variant and the analytical method used. nih.gov
HbA1c is formed by the non-enzymatic attachment of glucose to the N-terminal valine of the beta-globin chain. lancet.co.za Analytical methods for HbA1c measurement can be broadly classified into those that separate hemoglobin fractions based on charge (e.g., ion-exchange high-performance liquid chromatography - HPLC, capillary electrophoresis) and those that rely on chemical structure or immunochemical recognition (e.g., boronate affinity chromatography, immunoassays). lancet.co.zanih.gov
Mechanisms of Interference:
Co-elution in Chromatographic Methods: In ion-exchange HPLC, hemoglobin variants may have a similar charge to HbA or HbA1c, causing them to elute at the same or an overlapping time. This can lead to a falsely high or low HbA1c result. For example, some variants might co-elute with the HbA1c peak, leading to overestimation. nih.gov
Alteration of Glycation Sites or Antigenic Recognition: Mutations near the N-terminus of the beta-chain can directly interfere with the glycation process or alter the structure of the epitope recognized by antibodies in immunoassays, potentially leading to underestimation of HbA1c.
Reduced Red Blood Cell Lifespan: Unstable hemoglobins can lead to hemolytic anemia, which shortens the average lifespan of red blood cells. Since HbA1c levels reflect the average blood glucose over the preceding 2-3 months (the typical red cell lifespan), any condition that shortens this lifespan will result in a spuriously low HbA1c value, as there is less time for glycation to occur. lancet.co.za
Potential Interference of this compound: this compound is described as a high-affinity variant, and such variants can sometimes be unstable. nih.gov Although specific studies on HbA1c interference by this compound are not prominent in the literature, its nature as a structural beta-chain variant suggests a high potential for interference, particularly in certain analytical methods.
Table 3: General Interference Patterns of Hemoglobin Variants on HbA1c Assays
| HbA1c Method | Potential Interference from Hemoglobin Variants |
| Ion-Exchange HPLC | High potential for interference due to co-elution of the variant with HbA or HbA1c, leading to inaccurate quantification. nih.govnih.gov |
| Capillary Electrophoresis | Generally good at separating many variants, but interference can still occur. |
| Immunoassays | Interference is possible if the mutation alters the N-terminal beta-chain epitope recognized by the antibody. nih.gov |
| Boronate Affinity Chromatography | Generally considered less susceptible to interference from hemoglobin variants because it measures total glycated hemoglobin regardless of the specific hemoglobin species. nih.gov |
Given these principles, it is crucial for laboratories to be aware of the presence of a hemoglobin variant when measuring HbA1c. If a discrepancy exists between HbA1c results and a patient's blood glucose monitoring, the use of an alternative assay method less prone to interference, such as boronate affinity chromatography, or an alternative glycemic marker like fructosamine, should be considered. nih.gov
Epidemiological Research and Population Genetics of Hemoglobin Milwaukee Variants
Geographical Distribution and Ancestry Associations of Identified Cases (e.g., English, Korean)
The geographical distribution of Hemoglobin Milwaukee variants is characterized by sporadic cases and familial clusters with specific ancestral links. Research has identified these variants in distinct populations across the globe, highlighting the role of founder effects and migration in their dissemination.
Hemoglobin South Milwaukee:
A notable variant, this compound [beta 105 (G7) Leu----Phe], has been identified in a large family of English ancestry. nih.gov This variant is characterized by high oxygen affinity, leading to erythrocytosis in affected individuals. nih.gov A study documented fifteen affected members across four generations of this family, indicating a clear autosomal dominant inheritance pattern. nih.gov Five of these individuals required therapeutic phlebotomies to manage symptoms associated with the increased red blood cell mass. nih.gov
Hemoglobin M Milwaukee:
Hemoglobin M Milwaukee is another significant variant that has been reported in different populations. It is crucial to distinguish between Hemoglobin M Milwaukee-1 (β67(E11)Val→Glu) and Hemoglobin M Milwaukee-2 (β92(F8)His→Tyr), as they are distinct mutations with different clinical manifestations. nih.govwikipedia.org
German Ancestry: The second reported occurrence of Hb M Milwaukee was in two members of a German family who presented with cyanosis from early childhood. nih.gov It is suggested that the variant in this family may have arisen from a new mutation. nih.gov
Korean Ancestry: The first documented case of Hemoglobin M-Milwaukee-2 in a Korean family was reported in a 16-year-old girl. nih.gov This variant, caused by a point mutation on the hemoglobin subunit beta (HBB) gene (CAC>TAC at codon 93), results in the substitution of histidine with tyrosine. nih.govnih.gov The diagnosis was confirmed through gene sequencing. nih.gov The affected members in the maternal line of this family exhibited cyanosis. nih.gov This discovery is significant as hemoglobinopathies are generally rare in the Korean population. nih.gov
The following table summarizes the key findings regarding the geographical and ancestral distribution of these Hemoglobin Milwaukee variants.
| Hemoglobin Variant | Ancestry | Geographical Location of Study/Report | Key Clinical Feature | Number of Affected Individuals Reported | Source |
| This compound | English | United States | High oxygen affinity, erythrocytosis | 15 individuals over 4 generations | nih.gov |
| Hemoglobin M Milwaukee | German | Germany | Cyanosis | 2 | nih.gov |
| Hemoglobin M Milwaukee-2 | Korean | Korea | Cyanosis, methemoglobinemia | Multiple members of a maternal family line | nih.gov |
Pedigree Analysis in Hemoglobin Variant Research
Pedigree analysis is a cornerstone of research into hereditary hemoglobinopathies like the Hemoglobin Milwaukee variants. It allows for the tracking of the inheritance pattern of the variant through generations, helping to establish it as a genetic trait and to identify at-risk family members.
In the case of the English family with This compound , pedigree analysis spanning four generations was instrumental in demonstrating the autosomal dominant mode of inheritance. nih.gov This means that an individual only needs to inherit one copy of the mutated gene to be affected. The study of this large kindred clearly illustrated the transmission of the variant and its associated phenotype of erythrocytosis. nih.gov
Similarly, for Hemoglobin M Milwaukee-2 in the Korean family, a family tree was constructed to trace the lifelong history of cyanosis through the maternal side. nih.gov This pedigree was crucial in identifying other affected family members and guiding genetic testing, which ultimately confirmed the presence of the HBB gene mutation in the proband and other relatives. nih.gov The segregation of the mutant beta-globin gene in a family with Hb M Milwaukee has also been successfully followed through three generations using restriction endonuclease analysis of chromosomal DNA. nih.gov This molecular approach provides definitive confirmation of the inheritance pattern observed in the pedigree.
Prevalence and Incidence Studies in Specific Populations (Research Context)
Determining the precise prevalence and incidence of rare hemoglobin variants like this compound and Hemoglobin M Milwaukee is challenging due to their low frequency in the general population. Data is often derived from case reports and studies of specific families rather than large-scale population screening.
In the context of the Korean population, hemoglobinopathies are considered rare. nih.gov A nationwide retrospective cohort study of hereditary hemolytic anemia in Korean children from 1997 to 2016 identified only 59 patients with hemoglobinopathies out of 369 children with hereditary hemolytic anemia. nih.gov Within this small cohort, Hemoglobin M-Milwaukee-2 had not been previously reported, underscoring its rarity in this population. nih.gov The discovery of the Korean family with this variant was therefore a significant finding, expanding the known spectrum of hemoglobinopathies in this demographic. nih.gov
The following table presents data from the Korean family with Hemoglobin M-Milwaukee-2, illustrating the clinical findings in affected individuals.
| Family Member | Methemoglobin (MetHb) Level (%) | Hemoglobin M-Milwaukee-2 Fraction (%) |
| Proband (16-year-old girl) | 13.0 | 10.5 |
| Mother | 6.0 | 13.6 |
| Brother 1 | 6.3 | 16.8 |
| Brother 2 | 13.1 | Not specified |
Normal range for MetHb is typically below 1.5%. nih.gov
These findings highlight the variable expression of the phenotype even within the same family. While all affected members carry the genetic mutation, the level of methemoglobin and the fraction of the abnormal hemoglobin can differ.
Current Research Frontiers and Unanswered Questions
Elucidating the Full Spectrum of Molecular Mechanisms Underlying Pathogenicity
Hemoglobin South Milwaukee is defined by a specific amino acid substitution: Leucine (B10760876) is replaced by Phenylalanine at position 105 of the β-globin chain (β105(G7)Leu→Phe). nih.gov This single change is known to be the primary cause of the variant's high oxygen affinity, which leads to a "leftward-shifted" whole blood oxygen equilibrium curve and subsequent erythrocytosis, as the body attempts to compensate for the reduced oxygen delivery to tissues. nih.gov
However, the complete cascade of molecular events that this substitution triggers is not fully understood. The G7 helix, where the mutation occurs, is a critical region of the hemoglobin molecule. While the substitution of a bulky, aromatic Phenylalanine for Leucine is understood to stabilize the R-state (high-affinity state) of hemoglobin, the precise alterations in protein folding, heme pocket environment, and inter-subunit communication are still areas of active investigation. Key unanswered questions include how this substitution specifically impacts the allosteric transitions between the T-state (low-affinity) and R-state, and what secondary effects it may have on red blood cell metabolism and membrane integrity over the long term. While it is known that cooperativity is decreased, the exact structural basis for this change warrants further exploration. nih.gov
Development of Novel Research Tools for Hemoglobin Variant Characterization
The characterization of this compound has historically relied on a combination of protein and genetic analysis techniques. Initial identification often involves methods like hemoglobin electrophoresis and high-performance liquid chromatography (HPLC), which can separate abnormal hemoglobins (B146990). wikipedia.org However, in the case of this compound, an abnormal hemoglobin or globin chain could not be isolated using these conventional methods, highlighting the need for more advanced techniques. nih.gov
Confirmation of the variant requires DNA-based analysis, such as restriction endonuclease analysis or direct gene sequencing of the β-globin gene, to identify the specific point mutation. nih.gov Functional characterization is performed using oxygen equilibrium curves to determine oxygen affinity (P50), the Bohr effect, and cooperativity (Hill's coefficient). nih.govnih.gov
Current research frontiers focus on developing higher-throughput and more sensitive tools. For instance, the development of specialized oxygen dissociation assays (ODA) allows for the rapid screening and characterization of hemoglobin-oxygen affinity modifiers on a 96-well plate format, a significant advancement over the traditional Hemox Analyzer. nih.gov Such platforms could be adapted to study the specific properties of this compound in greater detail and to screen for potential molecules that might modulate its oxygen affinity. Furthermore, advanced mass spectrometry and proton nuclear magnetic resonance (NMR) spectroscopy, which have been used to study other variants like Hemoglobin M Milwaukee, could provide deeper insights into the structural and dynamic consequences of the Leu→Phe substitution in this compound. nih.govnih.gov
| Research Tool | Purpose in Hemoglobin Variant Characterization | Application to this compound |
|---|---|---|
| Hemoglobin Electrophoresis | Separates hemoglobin variants based on charge. wikipedia.org | Initially unable to isolate the abnormal chain. nih.gov |
| DNA Sequencing | Identifies the specific gene mutation. wikipedia.orgnih.gov | Confirms the β105(G7)Leu→Phe mutation. nih.gov |
| Oxygen Equilibrium Curves | Measures oxygen affinity (P50), cooperativity, and the Bohr effect. nih.gov | Demonstrated high oxygen affinity, decreased cooperativity, and a normal Bohr effect. nih.gov |
| Oxygen Dissociation Assay (ODA) | High-throughput screening of hemoglobin-oxygen affinity. nih.gov | Potential future tool for detailed functional studies and screening. |
| Proton NMR Spectroscopy | Provides detailed insights into the structural environment of the heme pockets. nih.gov | Potential for elucidating the precise structural impact of the mutation. |
Long-Term Molecular and Biochemical Studies of Hemoglobin Milwaukee Variants
Long-term studies of individuals and families with hemoglobin variants are crucial for understanding the full clinical and biochemical spectrum of the condition. For this compound, initial research documented fifteen individuals across four generations of a single family. nih.gov This multi-generational study was vital in establishing its autosomal dominant inheritance pattern and observing its clinical consequences, such as erythrocytosis and the need for phlebotomies in some affected members to relieve symptoms. nih.gov
However, continuous, long-term follow-up studies are a key research frontier. Such studies would be invaluable for answering questions about the potential for long-term complications. For instance, does chronic erythrocytosis associated with this high-affinity hemoglobin lead to an increased risk of thrombosis or other cardiovascular issues over a lifetime? Do affected individuals experience progressive changes in organ function?
Biochemically, long-term research is needed to investigate the stability of the this compound variant over the lifespan of the red blood cell and whether it is more susceptible to oxidative stress or post-translational modifications compared to normal hemoglobin A. While some studies have noted the heat instability of another variant, Hemoglobin M Milwaukee, similar stability studies for this compound are not as extensively reported and represent an area for future investigation. nih.gov
Potential for Gene-Editing Research in Hemoglobinopathy Models
The advent of powerful gene-editing technologies, particularly CRISPR-Cas9 and base editing, has revolutionized the potential for treating monogenic diseases like hemoglobinopathies. nih.govresearchgate.net Current research in this area primarily focuses on sickle cell disease and β-thalassemia, with two main strategies: correcting the disease-causing mutation directly or reactivating the expression of fetal hemoglobin (HbF, α₂γ₂). mdpi.comfrontiersin.org
Reactivating HbF is a particularly promising approach because elevated levels of HbF can ameliorate the severity of various β-hemoglobinopathies. frontiersin.org A key target for this strategy is the gene BCL11A, a transcriptional repressor that silences γ-globin gene expression after birth. nih.gov Gene-editing to disrupt an erythroid-specific enhancer of BCL11A has been shown to robustly increase HbF levels. nih.govmdpi.com
For a condition like that caused by this compound, gene-editing research is still a distant frontier. However, research models could be developed to explore these possibilities. A crucial unanswered question is whether correcting the specific β105(G7)Leu→Phe mutation in hematopoietic stem cells using base or prime editing could be a viable strategy. Base editing, in particular, offers the potential to correct a point mutation without creating double-strand DNA breaks, which may be a safer approach. regmednet.com Research in this area would first require the development of cellular or animal models of the this compound phenotype to test the feasibility and efficiency of such gene-editing strategies.
Role of Genetic Modifiers in Research Models of Hemoglobinopathies
The clinical presentation of hemoglobinopathies can be highly variable, even among individuals with the same primary mutation. This variability is often due to the influence of "genetic modifiers"—other genes that can influence the severity of the disease. mdpi.com In the context of β-hemoglobinopathies, the most well-studied genetic modifiers are those that regulate the level of fetal hemoglobin (HbF). nih.gov
Key genetic loci that modify HbF levels include BCL11A, HBS1L-MYB, and the β-globin gene cluster itself. nih.govjefferson.edu Polymorphisms in these regions can lead to naturally higher levels of HbF persistence in adulthood, which can be clinically beneficial. nih.gov
An important research frontier is to investigate the role of these and other genetic modifiers in individuals with this compound. It is plausible that individuals with this variant who also co-inherit HbF-boosting alleles might have a less severe phenotype. The higher oxygen affinity of HbF could potentially offset some of the physiological stress caused by the very high affinity of this compound, although this is speculative. Research models, including genome-wide association studies (GWAS) in affected families, could help identify specific modifiers that influence the degree of erythrocytosis or other clinical outcomes associated with this compound. jefferson.eduhaematologica.org Understanding these interactions could provide novel insights into the pathophysiology of high-oxygen-affinity hemoglobinopathies.
Investigating the Biophysical Dynamics of Hemoglobin Milwaukee Variants
The biophysical properties of a hemoglobin variant dictate its functional consequences. For this compound, it is known that the Leu→Phe substitution results in high oxygen affinity and decreased cooperativity, but a normal Bohr effect. nih.gov The normal Bohr effect indicates that the variant's ability to release oxygen in response to changes in pH is not impaired. However, the decreased cooperativity suggests that the communication between the globin subunits during oxygen binding and release is altered.
A major frontier is the use of advanced biophysical techniques to map these dynamic changes in real-time. Proton nuclear magnetic resonance (NMR) studies on the related Hemoglobin M Milwaukee have provided profound insights into how a mutation can alter the heme environment and subunit interactions during oxygenation. nih.gov These studies suggested that a simple two-state model was not sufficient to describe the oxygenation of that mutant, pointing to a more complex sequential model. nih.gov
Applying similar sophisticated biophysical analyses to this compound could answer critical questions. How does the β105(G7)Leu→Phe substitution alter the water molecule dynamics within the heme pocket? How does it affect the salt bridges that stabilize the T-state? And what is the precise energetic landscape of its allosteric transition? Answering these questions would not only illuminate the specific pathology of this compound but also contribute to the fundamental understanding of hemoglobin's structure-function relationship.
Q & A
Basic Research Questions
Q. How can researchers design a cross-sectional study to determine the prevalence of hemoglobin South Milwaukee in specific populations?
- Methodological Answer : Begin by defining the target population (e.g., age, ethnicity, geographic location) and use stratified sampling to ensure representativity. Employ high-performance liquid chromatography (HPLC) or capillary electrophoresis for initial screening, followed by DNA sequencing to confirm the β-globin gene mutation (c.206T>C, p.Leu68Pro) . Standardize data collection using validated questionnaires to capture demographic and clinical variables, ensuring consistency across study sites .
Q. What experimental techniques are optimal for differentiating this compound from other hemoglobinopathies like sickle cell anemia or thalassemia?
- Methodological Answer : Combine protein-level analysis (e.g., isoelectric focusing or mass spectrometry) with molecular techniques such as PCR-RFLP (restriction fragment length polymorphism) or Sanger sequencing. Comparative studies should include negative controls (wild-type hemoglobin) and positive controls (known variants) to validate specificity .
Q. How should researchers address discrepancies in reported clinical manifestations of this compound across studies?
- Methodological Answer : Conduct a systematic review to aggregate existing data, followed by meta-analysis to quantify heterogeneity. Use funnel plots to assess publication bias and subgroup analysis to explore confounding variables (e.g., co-inherited α-thalassemia, iron status). Transparently report limitations in original studies, such as small sample sizes or inconsistent phenotyping .
Advanced Research Questions
Q. What molecular dynamics simulations are suitable for modeling the structural instability caused by the Leu68Pro substitution in this compound?
- Methodological Answer : Use software like GROMACS or AMBER to simulate the β-globin chain’s conformational changes under physiological conditions. Compare free energy landscapes of wild-type vs. mutant hemoglobin to identify destabilized regions. Validate findings with X-ray crystallography or cryo-EM data if available .
Q. How can CRISPR-Cas9 gene editing be applied to study the functional consequences of this compound in erythroid progenitor cells?
- Methodological Answer : Differentiate induced pluripotent stem cells (iPSCs) into erythroid lineages and introduce the c.206T>C mutation via homology-directed repair. Assess oxygen-binding affinity via tonometry and monitor erythrocyte lifespan in vitro. Include isogenic controls to isolate mutation-specific effects .
Q. What statistical approaches resolve contradictions in genotype-phenotype correlations for this compound?
- Methodological Answer : Apply multivariate regression models to adjust for covariates (e.g., HbF levels, environmental factors). Use machine learning algorithms (e.g., random forests) to identify non-linear interactions. Validate models through bootstrapping or external cohorts .
Q. How can researchers optimize a longitudinal cohort study to track the progression of hemolytic anemia in this compound carriers?
- Methodological Answer : Establish a multi-center cohort with standardized protocols for hematologic parameters (e.g., reticulocyte count, LDH levels). Use time-to-event analysis (Cox proportional hazards models) to assess risk factors for complications. Integrate biobanking for future multi-omics analyses .
Methodological Frameworks
- Data Collection : Use REDCap or similar platforms for secure, standardized data entry. Include Likert-scale questions for symptom severity and open-ended responses for qualitative insights .
- Ethical Compliance : Submit protocols to institutional review boards (IRBs) with detailed participant consent forms, emphasizing genetic counseling for carriers .
- Literature Review : Utilize databases like PubMed, Web of Science, and SciFinder with Boolean operators (e.g., "this compound" AND (genotype OR phenotype)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
